molecular formula C14H11N B14765233 2-Ethynyl-6-(m-tolyl)pyridine

2-Ethynyl-6-(m-tolyl)pyridine

Cat. No.: B14765233
M. Wt: 193.24 g/mol
InChI Key: GXSTYLXUNKIIOZ-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(m-tolyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. The compound’s structure consists of a pyridine ring substituted with an ethynyl group at the 2-position and a m-tolyl group at the 6-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(m-tolyl)pyridine can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction typically uses a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper co-catalyst, like copper(I) iodide, in the presence of a base such as triethylamine. The reaction proceeds by coupling an ethynyl group with a halogenated pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(m-tolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Ethynyl-6-(m-tolyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(m-tolyl)pyridine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through the nitrogen atom of the pyridine ring. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the m-tolyl group, resulting in different reactivity and applications.

    6-(m-Tolyl)pyridine:

    2,6-Diethynylpyridine: Contains two ethynyl groups, leading to distinct reactivity and applications.

Uniqueness

2-Ethynyl-6-(m-tolyl)pyridine is unique due to the presence of both the ethynyl and m-tolyl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethynyl-6-(3-methylphenyl)pyridine

InChI

InChI=1S/C14H11N/c1-3-13-8-5-9-14(15-13)12-7-4-6-11(2)10-12/h1,4-10H,2H3

InChI Key

GXSTYLXUNKIIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=N2)C#C

Origin of Product

United States

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